9Z,12Z-Octadecadien-6-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28O2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(9Z,12Z)-octadeca-9,12-dien-6-ynoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11,14-17H2,1H3,(H,19,20)/b7-6-,10-9- |
InChI Key |
UECZBRRJYAZMDX-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCC#CCCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC#CCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC#CCCCCC(=O)O |
Origin of Product |
United States |
Occurrence and Biological Distribution of 9z,12z Octadecadien 6 Ynoic Acid
Identification in Basidiomycota
Within the fungal kingdom, the phylum Basidiomycota is a notable source of this acetylenic fatty acid.
The golden chanterelle, Cantharellus cibarius, is a well-documented source of various acetylenic fatty acids. nih.gov While much of the research on this mushroom has focused on octadecadien-12-ynoic acids for their taste-modulating properties, the presence of related acetylenic fatty acids highlights the metabolic capacity of this species to produce such compounds. researchgate.nettum.deresearchgate.net
A metabolomic analysis of the elm mushroom, Pleurotus citrinopileatus, also identified 9,12-octadecadien-6-ynoic acid as one of the compounds present exclusively in this species when compared to Agaricus bisporus and Flammulina velutipes. oup.com This finding suggests that the biosynthesis of this fatty acid is a distinctive feature of P. citrinopileatus metabolism. oup.com
Detection in Bryophytes
Bryophytes, particularly mosses, are significant producers of acetylenic fatty acids, including 9Z,12Z-Octadecadien-6-ynoic acid.
Protonema cells of the moss Ceratodon purpureus are known to accumulate triacylglycerols rich in acetylenic fatty acids, with 9,12-octadecadien-6-ynoic acid (18:2A) being a notable component alongside 9,12,15-octadecatrien-6-ynoic acid (18:3A). researchgate.net Studies have shown that in numerous species within the Ditrichaceae and Dicranaceae families, 9,12-octadecadien-6-ynoic acid is found in smaller quantities, typically less than 5 mol%, while 9,12,15-octadecatrien-6-ynoic acid is the major component. researchgate.net The biosynthesis of these acetylenic acids in C. purpureus has been investigated, revealing pathways involving the desaturation of existing fatty acids like linoleic acid. researchgate.netnih.gov
Biosynthetic Pathways and Metabolic Transformations of 9z,12z Octadecadien 6 Ynoic Acid
Enzymatic Elucidation of Acetylenic Bond Formation
The creation of the acetylenic bond in fatty acids is a highly specific, enzyme-catalyzed process. Research into related compounds has provided a model for understanding the formation of 9Z,12Z-Octadecadien-6-ynoic acid.
Precursor Utilization and Conversion Mechanisms (e.g., from Linoleic Acid)
The biosynthesis of this compound is understood to originate from a common C18 polyunsaturated fatty acid precursor. By analogy with closely related acetylenic fatty acids, the direct precursor is linoleic acid (9Z,12Z-octadecadienoic acid). nih.govnih.gov The pathway is initiated by the introduction of a new double bond into the precursor molecule.
Studies in the moss Ceratodon purpureus have been instrumental in clarifying this process. nih.govusda.govbritishbryologicalsociety.org.ukwikipedia.org Research on the biosynthesis of a similar compound, all-cis-9,12,15-octadecatrien-6-ynoic acid, revealed that it is synthesized from α-linolenic acid. nih.gov This process involves the formation of a Δ6 double bond as a distinct intermediate step before the creation of the triple bond. nih.gov This suggests a parallel pathway for this compound, starting with linoleic acid. The proposed first step is the conversion of linoleic acid to γ-linolenic acid (6Z,9Z,12Z-octadecatrienoic acid).
Dehydrogenase and Desaturase Activities in this compound Biosynthesis
The conversion of linoleic acid to this compound involves the sequential action of specialized enzymes, primarily fatty acid desaturases and acetylenases. nih.govnih.gov
Δ6-Desaturase Activity: The initial step is catalyzed by a Δ6-desaturase. nih.govwikipedia.orgmdpi.com This enzyme removes two hydrogen atoms from the sixth and seventh carbons of linoleic acid, creating a cis-double bond at the Δ6 position and forming the intermediate, γ-linolenic acid. wikipedia.orgwikipedia.org Fatty acid desaturases are a class of oxidoreductase enzymes that are crucial for synthesizing polyunsaturated fatty acids. mdpi.comnih.gov
Acetylenic Bond Formation: The subsequent and defining step is the conversion of the newly formed Δ6 double bond into a triple bond. This reaction is catalyzed by a specialized enzyme known as a fatty acyl acetylenase. nih.govnih.gov Research has shown that some acetylenases are bifunctional enzymes, possessing both desaturase and acetylenase capabilities. nih.govnih.gov The acetylenase from Ceratodon purpureus, for example, can first introduce a Δ6 double bond and then convert that same bond into an acetylenic one. nih.govnih.gov This transformation involves a second round of desaturation at the same position, removing two additional hydrogen atoms from the already-formed double bond to create the alkyne group. nih.gov
Role of Lipid Peroxidation in this compound Biosynthesis
Lipid peroxidation is a process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids like linoleic acid. This process is often initiated by reactive oxygen species and leads to the formation of lipid hydroperoxides and various secondary breakdown products. nih.gov While lipid peroxidation is a major pathway for fatty acid modification and degradation, its direct role in the controlled, enzymatic biosynthesis of acetylenic fatty acids like this compound has not been established. The formation of the acetylenic bond is a highly specific enzymatic reaction, distinct from the often random nature of free radical-mediated peroxidation. nih.govnih.gov
Intermediary Metabolism and Catabolism of this compound
Once synthesized, this compound enters the cell's lipid metabolic network.
Intermediary Metabolism: Like other fatty acids, it is expected to be activated by conversion to its coenzyme A (CoA) derivative, fatty acyl-CoA. libretexts.org This activation, catalyzed by acyl-CoA synthetase, prepares it for incorporation into more complex lipids. libretexts.org Studies on related C18 polyunsaturated fatty acids show they are rapidly acylated into cellular lipids, such as phospholipids and triacylglycerols. sajaa.co.za These lipids can serve as a temporary reservoir before the fatty acid is released for further metabolism or catabolism.
Catabolism: The breakdown of acetylenic fatty acids has been observed in organisms that produce them. In the moss Ceratodon purpureus, related acetylenic acids are stored as triglycerides. nih.gov Under suitable growth conditions, these stored lipids are catabolized. nih.gov The fatty acids are broken down, likely via a modified β-oxidation pathway, and are partly reused as acetate for the de novo synthesis of new fatty acids. nih.govlibretexts.orgyoutube.comcsun.edu This indicates a recycling mechanism where these specialized fatty acids can be converted back into fundamental building blocks for general fatty acid metabolism. nih.gov
Transcriptomic and Metabolomic Insights into this compound Pathway Regulation
Transcriptomic and metabolomic approaches are powerful tools for understanding the regulation of metabolic pathways. mdpi.com While specific studies on this compound are limited, analyses of fatty acid metabolism in various plants and microorganisms provide a framework for how its pathway is likely regulated. nih.govnih.govmdpi.com
Transcriptomics involves profiling gene expression on a large scale. In the context of fatty acid biosynthesis, this would involve measuring the mRNA levels of key enzymes. nih.govnih.gov For the this compound pathway, one would expect the expression of the specific Δ6-desaturase and acetylenase genes to be tightly regulated and correlated with the production of the fatty acid. nih.govnih.gov Studies on other fatty acid pathways have shown that the expression of desaturase genes can be significantly altered by environmental factors like temperature or developmental stage. nih.govnih.gov
Metabolomics involves the comprehensive analysis of metabolites in a biological sample. nih.gov This approach can identify and quantify the precursor (linoleic acid), the intermediate (γ-linolenic acid), and the final product (this compound), providing a direct readout of the pathway's activity. Integrated analyses, combining both transcriptomics and metabolomics, are particularly insightful. frontiersin.org They can link the upregulation of specific desaturase and acetylenase genes with a corresponding increase in the concentration of their lipid products, confirming gene function and revealing regulatory control points in the pathway. mdpi.com
The table below illustrates hypothetical data from an integrated omics study, showing how changes in gene expression could correlate with metabolite levels under conditions that stimulate the production of this compound.
Table 1: Hypothetical Integrated Transcriptomic and Metabolomic Data This interactive table showcases potential findings from a study comparing a control condition with a condition inducing the biosynthesis of this compound. Fold change indicates the relative increase or decrease.
| Analyte Type | Analyte Name | Gene/Metabolite ID | Fold Change (Inducing vs. Control) | Putative Function/Role |
| Transcript | Δ6-Desaturase | FADS2 | 5.2 | Converts Linoleic Acid to γ-Linolenic Acid |
| Transcript | Fatty Acyl Acetylenase | FAA-CP | 6.8 | Converts γ-Linolenic Acid to this compound |
| Transcript | Fatty Acid Synthase | FAS | 1.1 | General Fatty Acid Biosynthesis |
| Metabolite | Linoleic acid | C18:2 (9Z,12Z) | -2.5 | Precursor |
| Metabolite | γ-Linolenic acid | C18:3 (6Z,9Z,12Z) | 3.1 | Intermediate |
| Metabolite | This compound | C18:2 (9Z,12Z, 6Y) | 8.4 | Final Product |
Involvement in Plant Stress Responses and Defense Mechanisms
In plants, fatty acids and their derivatives, collectively known as oxylipins, are fundamental signaling molecules that orchestrate responses to a wide array of environmental challenges. frontiersin.orgnih.gov As a polyunsaturated acetylenic fatty acid, this compound is positioned within this critical class of compounds involved in plant defense and adaptation.
Modulation of Phytohormone Signaling (e.g., Jasmonic Acid Pathway)
The jasmonic acid (JA) signaling pathway is a primary hormonal cascade that regulates plant defense against biotic stresses like insect herbivory and necrotrophic pathogens, as well as developmental processes. nih.govnih.gov The biosynthesis of jasmonates originates from polyunsaturated fatty acids, such as α-linolenic acid (18:3), which are released from plastidial membranes upon stress perception. frontiersin.orgmdpi.com These fatty acid precursors undergo a series of enzymatic reactions within the chloroplast and peroxisome to produce JA and its biologically active conjugate, JA-Isoleucine (JA-Ile). researchgate.netnih.gov
Oxylipins, as a broad class, are known to regulate numerous signaling pathways. nih.gov Acetylenic oxylipins, in particular, have been identified as bioactive molecules that can interfere with key cellular signaling cascades. nih.gov While direct evidence explicitly linking this compound to the modulation of the JA pathway is still emerging, its structural nature as an oxylipin precursor suggests its potential involvement. The introduction of an acetylene group creates a unique chemical entity that could interact with or be metabolized by the oxylipin biosynthesis machinery, thereby influencing the output of the JA signaling pathway and fine-tuning the plant's defense response. frontiersin.org
Contribution to Pathogen Resistance (e.g., against Fusarium species)
Plants produce a variety of specialized metabolites to defend against pathogenic microbes. Acetylenic fatty acids represent one such class of compounds with potent antifungal properties. Research has demonstrated that certain plant-derived acetylenic acids can effectively inhibit the growth of pathogenic fungi by disrupting fundamental cellular processes. nih.gov
Adaptation to Abiotic Stress Conditions (e.g., low temperatures)
Plants, being sessile organisms, must adapt their cellular physiology to survive fluctuations in environmental conditions, such as temperature. frontiersin.org Low temperatures pose a significant threat by decreasing the fluidity of cellular membranes, which can impair the function of membrane-bound proteins and transport systems, ultimately leading to cell damage. scielo.br
A key mechanism for cold adaptation in plants is the modification of the fatty acid composition of their membranes. nih.govmdpi.com Increasing the proportion of unsaturated fatty acids, which have lower melting points due to the kinks in their hydrocarbon chains, helps to maintain membrane fluidity at low temperatures. scielo.brnih.gov The synthesis of these unsaturated fatty acids is catalyzed by enzymes called fatty acid desaturases, whose gene expression is often induced by cold stress. nih.govmdpi.com
Ecological and Inter-Species Interactions Mediated by this compound
The presence of this compound in certain organisms, particularly mosses, suggests its involvement in the intricate web of ecological and inter-species interactions. While direct studies on this specific compound are limited, the functions of related acetylenic fatty acids provide a framework for understanding its potential roles.
Microbial Metabolic Interactions (e.g., Staphylococcus aureus response to fatty acids in in vitro models)
While specific in-vitro studies on the metabolic response of Staphylococcus aureus to this compound are not extensively documented in publicly available research, the known antibacterial properties of similar acetylenic fatty acids from mosses suggest a potential for significant interaction. For instance, a related compound, (9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid, also known as dicranin, has demonstrated antibacterial activity against a range of bacteria, including Staphylococcus aureus. nih.gov This suggests that acetylenic fatty acids as a class, likely including this compound, may play a role in defending the producing organism against microbial colonization.
The literature indicates that the position of the triple bond in the carbon chain of acetylenic fatty acids is crucial for their antibacterial efficacy. nih.gov Studies on other fatty acids have shown that they can exert their antibacterial effects through various mechanisms, including the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. nih.gov Fatty acids can also interfere with cellular processes such as enzyme activity and signal transduction. nih.gov Given these precedents, it is plausible that this compound could impact S. aureus and other bacteria in its environment.
Below is a table summarizing the antibacterial activity of various fatty acids, including those related to the target compound, against Staphylococcus aureus.
| Fatty Acid | Organism(s) | Observed Effect on S. aureus | Reference |
| (9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid (Dicranin) | Dicranum scoparium (moss) | Antibacterial activity | nih.gov |
| Lauric acid | Various | Potent antimicrobial activity against S. aureus and MRSA | nih.gov |
| cis-6-Hexadecenoic acid | Not specified | Substantial ability to kill S. aureus at low concentrations | nih.gov |
| Myristoleic acid | Not specified | Enhances the antibacterial activity of tobramycin against S. aureus | frontiersin.org |
Ecological Niche and Organismal Survival
This compound has been identified as a component of the lipids in the moss Fontinalis antipyretica. nih.gov Mosses and other bryophytes are known to produce a variety of unusual fatty acids, including acetylenic fatty acids, which are rarely found in higher plants. nih.govmdpi.com The production of these specialized compounds is likely a key adaptation for survival in their specific ecological niches.
The ecological roles of these fatty acids are thought to be multifaceted. Their antimicrobial properties, as discussed above, would provide a significant advantage by protecting the moss from pathogenic bacteria and fungi present in their moist environments. nih.gov This chemical defense is crucial for organisms like mosses that lack the more complex physical defenses of higher plants.
The following table details the occurrence of this compound and related acetylenic fatty acids in bryophytes.
| Compound Name | Organism(s) | Ecological Context/Significance | Reference |
| This compound | Fontinalis antipyretica (moss) | Component of moss lipids, suggesting a role in the organism's biochemistry and potentially defense. | nih.gov |
| (9Z,12Z,15Z)-octadeca-9,12,15-trien-6-ynoic acid (Dicranin) | Dicranum scoparium (moss) | Exhibits antibacterial and antifungal properties, likely serving as a chemical defense. | nih.govmdpi.com |
| Crepenynic acid | Various plant families | Precursor to defensive natural products with antifungal, insecticidal, and nematicidal properties. | nih.gov |
Proposed Molecular Mechanisms of Action for this compound
While the precise molecular mechanisms of action for this compound have not been specifically elucidated, insights can be drawn from the known mechanisms of other polyunsaturated and acetylenic fatty acids. These compounds are known to exert their biological effects through multiple pathways, often involving interactions with cellular membranes and signaling molecules.
One of the primary proposed mechanisms for the antimicrobial activity of fatty acids is the disruption of the cell membrane's integrity. nih.gov The amphipathic nature of fatty acids allows them to insert into the phospholipid bilayer of bacterial membranes, leading to increased fluidity, the formation of pores, and leakage of cellular contents, ultimately resulting in cell death. The presence of the rigid triple bond in an acetylenic fatty acid like this compound could influence how it interacts with and disrupts the membrane structure.
Beyond direct membrane damage, fatty acids can also modulate the activity of membrane-bound and intracellular proteins. This can include the inhibition of enzymes essential for bacterial metabolism or virulence. nih.gov For instance, some fatty acids have been shown to inhibit bacterial fatty acid synthesis, a critical pathway for membrane biogenesis and cell growth.
In eukaryotic systems, polyunsaturated fatty acids are known to act as signaling molecules and precursors to other bioactive lipids. mdpi.com They can influence inflammatory responses by modulating the activity of enzymes like cyclooxygenases and lipoxygenases. Furthermore, fatty acids can act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation. mdpi.com It is conceivable that this compound could have similar signaling roles in the organisms that produce it or in organisms that it interacts with.
The table below summarizes potential molecular mechanisms of action based on the activities of related fatty acids.
| Proposed Mechanism | Description | Potential Relevance to this compound |
| Membrane Disruption | Insertion into the lipid bilayer of cell membranes, leading to increased permeability and loss of integrity. | A likely primary mechanism for any antimicrobial activity, with the acetylenic bond potentially influencing the nature of the membrane interaction. |
| Enzyme Inhibition | Direct binding to and inhibition of essential enzymes, such as those involved in bacterial fatty acid synthesis or virulence factor production. | A plausible mechanism contributing to its potential biological effects. |
| Modulation of Signaling Pathways | Acting as a signaling molecule or precursor to other signaling lipids, influencing pathways like those involved in inflammation. | Could be a mechanism of action within the producing organism or in its interactions with other eukaryotes. |
| Gene Expression Regulation | Binding to nuclear receptors (e.g., PPARs) and altering the transcription of target genes. | A potential, though currently speculative, mechanism for long-term cellular effects. |
Comparative Analysis of 9z,12z Octadecadien 6 Ynoic Acid Across Diverse Biological Matrices
The distribution of 9Z,12Z-Octadecadien-6-ynoic acid is sporadic, with notable concentrations in specific taxonomic groups. In mosses like Ceratodon purpureus and others in the Dicranales order, it is a minor component of the acetylenic fatty acid profile, which is dominated by 9,12,15-octadecatrien-6-ynoic acid. researchgate.net In contrast, its detection in the edible mushroom Pleurotus citrinopileatus marks it as a distinguishing metabolite compared to other fungi. oup.com Its presence in higher plants like Allium cepa, Rhodiola crenulata, and quinoa, while confirmed, requires further quantitative analysis to ascertain its significance in these matrices.
The table below summarizes the documented occurrences of this compound.
| Kingdom | Phylum/Division | Species | Common Name |
| Fungi | Basidiomycota | Cantharellus cibarius | Golden Chanterelle |
| Fungi | Basidiomycota | Pleurotus citrinopileatus | Elm Mushroom |
| Plantae | Bryophyta | Ceratodon purpureus | Fire Moss |
| Plantae | Tracheophyta | Allium cepa | Onion |
| Plantae | Tracheophyta | Rhodiola crenulata | Crenulated Rhodiola |
| Plantae | Tracheophyta | Chenopodium quinoa | Quinoa |
Advanced Analytical Methodologies for the Characterization of 9z,12z Octadecadien 6 Ynoic Acid
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone of modern metabolomics and lipidomics due to its high sensitivity, resolution, and molecular specificity. When coupled with chromatographic separation techniques, MS allows for the robust analysis of complex mixtures of fatty acids.
The comprehensive analysis of lipids is challenging due to the immense number of isomeric and isobaric species present in biological samples. The integration of Ultra-High-Performance Liquid Chromatography (UHPLC), Differential Ion Mobility Spectrometry (DMS), and tandem mass spectrometry (MS/MS) provides a multi-dimensional analytical platform to overcome these challenges.
UHPLC offers rapid and high-resolution separation of lipid molecules based on their physicochemical properties, such as polarity. For fatty acids like 9Z,12Z-Octadecadien-6-ynoic acid, reverse-phase chromatography is typically employed, separating molecules based on their hydrophobicity. nih.gov The use of sub-2 µm particle columns in UHPLC allows for faster analysis times and improved peak resolution compared to traditional HPLC. jasco-global.com
Differential Ion Mobility Spectrometry (DMS), also known as Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), adds a crucial, orthogonal layer of separation. nih.govnih.gov Following ionization, DMS separates ions in the gas phase based on their differing mobility in high and low electric fields. nih.gov This separation is dependent on the ion's size, shape, and charge, allowing for the resolution of isomers that may co-elute during the UHPLC separation. nih.govyoutube.comyoutube.com The addition of this ion mobility dimension significantly enhances peak capacity and analytical confidence. rsc.org
Tandem mass spectrometry (MS/MS) provides structural information and specificity for quantification. The precursor ion corresponding to this compound (m/z 275.20164 in negative ion mode) is selected and fragmented, generating a characteristic product ion spectrum that serves as a structural fingerprint for unambiguous identification and quantification. While specific experimental data for this compound using this integrated platform is not widely published, its utility is well-established for general lipidomics. Predicted collision cross-section (CCS) values, which are key parameters in ion mobility, can be calculated and used to create reference libraries for identification. nih.gov
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M-H]⁻ | 275.20164 | 166.1 |
| [M+H]⁺ | 277.21620 | 169.0 |
| [M+Na]⁺ | 299.19814 | 174.9 |
| [M+K]⁺ | 315.17208 | 169.3 |
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the profiling of metabolites in plant and other biological studies. nih.govresearchgate.netresearchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov Since fatty acids like this compound are not inherently volatile, a chemical derivatization step is required prior to analysis. nih.govmdpi.com
The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs). sigmaaldrich.com This process, often catalyzed by boron trifluoride (BF₃) in methanol, neutralizes the polar carboxyl group, thereby increasing the volatility and thermal stability of the analyte. sigmaaldrich.commdpi.com Another approach is silylation, which converts the fatty acid to a trimethylsilyl (TMS) derivative. mdpi.com
Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a fragmentation pattern that is highly reproducible and can be used for identification by comparison against spectral libraries. nih.gov GC-MS/MS can be employed for targeted analysis, offering enhanced specificity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govgcms.cz
| Derivative Type | Derivatization Reagent | Key Advantages | Common GC-MS Application |
|---|---|---|---|
| Fatty Acid Methyl Ester (FAME) | Boron Trifluoride (BF₃)-Methanol | Excellent stability, quantitative, good chromatographic properties. sigmaaldrich.com | Broad profiling of total fatty acid content. |
| Trimethylsilyl (TMS) Ester | BSTFA/TMCS | Effective for compounds with active hydrogens (-COOH, -OH). mdpi.com | General metabolomics screening. mdpi.com |
| Picolinyl Ester | 3-Hydroxymethylpyridine | Fragmentation pattern allows for double bond localization. ifremer.fr | Structural elucidation of unsaturated fatty acids. ifremer.fr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including fatty acids. nih.govtaylorandfrancis.com It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are employed to piece together the complete chemical structure. scielo.brnih.gov
For this compound, specific signals in the ¹H and ¹³C NMR spectra would confirm the presence and configuration of its key functional groups: the carboxylic acid, the two Z-configured double bonds, and the triple bond.
¹H NMR: The olefinic protons (=CH) of the cis-double bonds would appear in the region of δ 5.3–5.4 ppm. The protons adjacent to the triple bond (propargylic protons) and double bonds (allylic protons) would exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment.
¹³C NMR: The carbon atoms of the key functional groups have distinct chemical shifts. The carboxyl carbon (COOH) would resonate around δ 175-180 ppm. The acetylenic carbons (-C≡C-) would appear in the δ 70-90 ppm range, while the olefinic carbons (-CH=CH-) would be found further downfield around δ 125-135 ppm.
While complete, published NMR spectral data for this compound is limited, analysis of closely related structures like 9Z,12Z-Octadecadienoic acid (Linoleic acid) provides a reference for the expected chemical shifts of the double bond moieties. researchgate.net Two-dimensional NMR experiments are essential for confirming connectivity. For instance, a COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range correlations between protons and carbons, confirming the placement of the triple bond relative to the double bonds and the carboxylic acid.
| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Olefinic (-CH=CH-) | ~5.3 - 5.4 | ~125 - 135 |
| Acetylenic (-C≡C-) | - | ~70 - 90 |
| Propargylic (-CH₂-C≡C-) | ~2.1 - 2.3 | ~15 - 25 |
| Diallylic (=CH-CH₂-CH=) | ~2.8 | ~25 - 30 |
| Carboxyl (-COOH) | >10 (variable) | ~175 - 180 |
Integrated Omics Strategies (Metabolomics and Transcriptomics) for this compound Research
Understanding the biological significance of this compound requires looking beyond its simple presence and concentration. Integrated omics approaches, which combine metabolomics with transcriptomics, provide a powerful strategy to link the production of this fatty acid with the expression of the genes responsible for its biosynthesis. nih.gov
This strategy is particularly insightful for studying organisms that produce unique fatty acids. For example, in the seeds of Crepis alpina, this compound is synthesized from linoleic acid by a specialized enzyme known as a Δ12-acetylenase, which is a variant of the FAD2 (fatty acid desaturase 2) enzyme. nih.gov
A typical integrated omics study would involve:
Transcriptomic Analysis: Using techniques like RNA-sequencing, researchers can quantify the expression levels of all genes in a specific tissue (e.g., developing seeds) at a given time point. This allows for the identification of differentially expressed genes, such as those encoding for desaturases (e.g., FAD2) and acetylenases. mdpi.comnih.gov
Metabolomic Analysis: Parallelly, using MS-based platforms (LC-MS or GC-MS), the levels of this compound and its metabolic precursors (like oleic and linoleic acid) are quantified from the same tissues.
Data Integration: By correlating the gene expression data with the metabolite data, researchers can establish strong links between the activity of specific biosynthetic pathways and the accumulation of their products. For instance, a high level of Δ12-acetylenase gene transcripts in developing seeds would be expected to correlate strongly with a high accumulation of this compound. nih.gov
This approach has been used to reveal that the tissue-specific accumulation of crepenynic acid in Crepis alpina seeds is not just due to the presence of the acetylenase gene, but its vastly higher expression level (10,000-fold higher) in seeds compared to other tissues like flower heads. nih.gov Furthermore, the co-expression of competing enzymes, such as other desaturases (FAD3), can also influence the final fatty acid profile. nih.gov This integrated analysis provides a holistic view of the genetic regulation underlying the production of specialized lipids.
| Gene/Enzyme | Function in Pathway | Expected Transcriptomic-Metabolomic Correlation |
|---|---|---|
| FAD2 (Δ12-Desaturase) | Converts Oleic acid to Linoleic acid. nih.gov | High FAD2 expression correlates with increased Linoleic acid (substrate for acetylenase). |
| Δ12-Acetylenase (FAD2 variant) | Converts Linoleic acid to this compound. nih.gov | High acetylenase expression correlates directly with high levels of this compound. nih.gov |
| FAD3 (Δ15-Desaturase) | Competes for Linoleic acid to produce α-Linolenic acid. nih.gov | High FAD3 expression may correlate with lower levels of this compound. |
Chemical Synthesis and Derivatization Strategies for Research Applications
Development of Synthetic Pathways for 9Z,12Z-Octadecadien-6-ynoic Acid
While naturally occurring in some mosses like Dicranum scoparium and Ceratodon purpureus, the chemical synthesis of this compound is crucial for obtaining pure material for research. researchgate.net The total synthesis of such a molecule, while not extensively detailed in a single protocol, can be devised by combining established methods for the formation of acetylenic and cis-alkene functionalities in fatty acid chains.
A plausible synthetic approach would involve the coupling of key building blocks. One strategy could start with a protected 6-octynoic acid fragment. The synthesis of terminal acetylenic fatty acids has been achieved via o-nitrophenyl selenides. oup.com Another critical component would be a C10 fragment containing the pre-formed 3Z,6Z-diene system. The stereospecific formation of the Z,Z-diene is often the most challenging step. The Raphael and Sondheimer synthesis of linoleic acid in 1950 established a foundational methodology for creating such structures. wikipedia.org
A potential retrosynthetic analysis is outlined below:
Retrosynthetic Analysis of this compound
The synthesis would proceed by coupling these two fragments, followed by deprotection and any necessary functional group manipulations. The introduction of the triple bond can be accomplished through various methods, including the Corey-Fuchs reaction, which converts an aldehyde to a terminal alkyne. nih.gov The formation of the cis-double bonds often utilizes a Lindlar catalyst for the partial hydrogenation of an alkyne precursor. nih.gov
Generation of Labeled or Analogous Forms of this compound for Mechanistic Studies
To investigate the metabolic fate and mechanism of action of this compound, isotopically labeled versions are invaluable tools. The synthesis of site-specifically labeled fatty acids, such as those containing carbon-13 (¹³C) or deuterium (B1214612) (²H), allows for their tracking in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
A general strategy for producing a ¹³C-labeled version of this compound at the carboxyl group ([1-¹³C]-9Z,12Z-Octadecadien-6-ynoic acid) could be adapted from the synthesis of other labeled fatty acids. For instance, the large-scale preparation of [1-¹³C] labeled isomers of linoleic and linolenic acids has been reported. nih.gov This typically involves the use of a ¹³C-labeled cyanide (K¹³CN or Na¹³CN) to introduce the label, which is then converted to a carboxylic acid.
A synthetic scheme for a hypothetical [1-¹³C]-9Z,12Z-Octadecadien-6-ynoic acid is presented in the table below, based on established methods for labeled fatty acid synthesis.
Table 1: Hypothetical Synthesis of [1-¹³C]-9Z,12Z-Octadecadien-6-ynoic Acid
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | Precursor bromoalkane with the C17 backbone | K¹³CN | ¹³C-Nitrile intermediate | Introduction of the ¹³C label. |
| 2 | ¹³C-Nitrile intermediate | H₂O, H⁺ or OH⁻ | [1-¹³C]-9Z,12Z-Octadecadien-6-ynoic acid | Hydrolysis of the nitrile to the carboxylic acid. |
This method provides a direct way to incorporate the isotopic label at a specific position, enabling detailed metabolic studies. The synthesis of linoleic acids with ¹³C labels at other positions, such as 11-[¹³C], has also been achieved, demonstrating the versatility of synthetic approaches to generate a range of labeled analogs for in-depth biological investigations. nih.gov
Structure-Activity Relationship (SAR) Investigations through Chemical Modification
Structure-activity relationship (SAR) studies are fundamental to understanding which parts of a molecule are essential for its biological activity and for developing more potent or selective analogs. For this compound, SAR investigations would involve synthesizing a series of related compounds where specific structural features are systematically altered.
Key modifications could include:
Modification of the Unsaturation: The positions and geometry of the double and triple bonds are likely critical for biological activity. SAR studies would involve synthesizing isomers with E (trans) double bonds, shifting the positions of the unsaturations, or reducing the alkyne to a cis or trans alkene.
The table below outlines a hypothetical SAR study for this compound, based on common modifications made to other fatty acids.
Table 2: Hypothetical Structure-Activity Relationship (SAR) Study of this compound Analogs
| Analog | Modification from Parent Compound | Rationale for Synthesis |
| Methyl 9Z,12Z-octadecadien-6-ynoate | Esterification of the carboxylic acid | To determine the importance of the acidic proton. |
| 9Z,12Z-Octadecadien-6-ynamide | Amidation of the carboxylic acid | To explore the effect of a neutral, hydrogen-bond donating group. |
| 9Z,12Z-Octadecadien-6-yn-1-ol | Reduction of the carboxylic acid to an alcohol | To assess the necessity of the carbonyl group. |
| 6E,9Z,12Z-Octadecatrien-6-oic acid | Reduction of the alkyne to a trans-alkene | To investigate the role of the triple bond's rigidity and electronics. |
| 6Z,9Z,12Z-Octadecatrien-6-oic acid | Reduction of the alkyne to a cis-alkene | To mimic the geometry of a fully unsaturated fatty acid. |
| 9Z,12Z-Heptadecadien-6-ynoic acid | Shortening of the carbon chain | To probe the spatial requirements of the binding site. |
By synthesizing and testing such analogs, researchers can build a comprehensive understanding of the structural features of this compound that are crucial for its biological effects. This knowledge is essential for the design of new therapeutic agents with improved properties.
Future Research Directions and Translational Potential of 9z,12z Octadecadien 6 Ynoic Acid
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
The biosynthesis of polyacetylenic lipids is understood to originate from common polyunsaturated fatty acids, with linoleic acid serving as a primary precursor for many C18 compounds. nih.gov The pathway involves a series of enzymatic modifications, including the introduction of triple bonds, which is a hallmark of this class of molecules. nih.govnih.gov This critical step is catalyzed by specialized enzymes from the fatty acid desaturase (FAD) family, often referred to as FAD2-like acetylenases. nih.govplantae.org
Despite this foundational knowledge, several key enzymatic steps and the overarching regulatory networks that control the flux of intermediates remain largely uncharacterized. nih.govnih.gov For instance, while the initial formation of the acetylenic bond from an existing double bond is attributed to acetylenases, the complete sequence of desaturation, oxidation, and chain-shortening steps that produce the vast diversity of natural polyacetylenes is not fully mapped. nih.gov In the well-studied carrot (Daucus carota), which produces related C17-polyacetylenes, the enzymes responsible for the β-oxidation that shortens C18 precursors have not been identified. nih.gov Similarly, the enzymes that carry out terminal functionalizations, such as acetylation, are also unknown. nih.gov
Future research must focus on identifying and characterizing these "missing" enzymes. A combination of transcriptomics, proteomics, and bioinformatics analyses of polyacetylene-producing organisms, coupled with heterologous expression and biochemical assays, will be crucial for filling these knowledge gaps. plantae.org Understanding the regulatory networks, including the transcription factors that respond to developmental cues or environmental stresses like pathogen attack, is equally important for explaining the differential accumulation of these compounds in various plant tissues. plantae.orgresearchgate.net
| Biosynthetic Step | Enzyme Class/Function | Status | Key Research Objective |
|---|---|---|---|
| Introduction of Triple Bond | FAD2-like Acetylenase | Partially Characterized | Identify specific isoforms responsible for 9Z,12Z-Octadecadien-6-ynoic acid synthesis and determine substrate specificity. |
| Chain Shortening (e.g., C18 to C17) | β-oxidation Enzymes | Undiscovered nih.gov | Isolate and characterize the specific enzymes that shorten acetylenic fatty acid precursors. |
| Hydroxylation/Functionalization | Hydroxylases, Acetyltransferases | Largely Undiscovered nih.gov | Elucidate the enzymes that add hydroxyl or other functional groups to the polyacetylene backbone. |
| Pathway Regulation | Transcription Factors | Unknown | Identify transcription factors that regulate the expression of biosynthetic genes in response to stimuli. |
In-depth Mechanistic Studies of this compound in Biological Systems
Polyacetylenic fatty acids exhibit a remarkable range of biological activities, including antifungal, anti-inflammatory, and cytotoxic properties. nih.govplantae.org However, for many of these compounds, including this compound, the precise molecular mechanisms underlying these effects are not well understood. Research on related compounds provides a valuable framework for future mechanistic investigations.
For example, the acetylenic acid 6-Nonadecynoic acid has been shown to exert its potent antifungal activity by disrupting fatty acid homeostasis. nih.gov Transcriptional profiling revealed that it alters the expression of genes involved in fatty acid β-oxidation and inhibits the formation of fatty acids longer than 14 carbons. nih.gov This suggests that a primary mechanism for acetylenic acids could be the interference with fundamental lipid metabolism pathways in target organisms. Other proposed mechanisms for different acetylenic acids include the inhibition of DNA synthesis and the modulation of eicosanoid pathways. nih.gov
In-depth studies are required to determine if this compound operates through similar or novel mechanisms. Future research should employ a multi-omics approach, including transcriptomics, proteomics, and metabolomics, to map the global cellular response to this compound in various biological systems (e.g., fungal pathogens, cancer cell lines). Identifying direct protein targets, understanding its impact on membrane structure and function, and clarifying its effects on key signaling pathways will be essential for translating its biological activity into therapeutic potential.
| Compound Class | Reported Activity | Potential Mechanism for Investigation | Reference |
|---|---|---|---|
| Falcarinol-type Polyacetylenes | Anticancer, Anti-inflammatory | Induction of apoptosis, disruption of cell cycle | nih.gov |
| 6-Acetylenic Acids (e.g., 6-Nonadecynoic acid) | Antifungal (Candida, Aspergillus) | Inhibition of fatty acid elongation, disruption of fatty acid homeostasis | nih.gov |
| Diynoic Acids (e.g., 2,6-Hexadecadiynoic acid) | Antifungal (Cryptococcus neoformans) | Interference with fungal sphingolipid biosynthesis | nih.govresearchgate.net |
| Scleropyric Acid | Antiplasmodial, Antimycobacterial | Inhibition of fatty acid biosynthesis in pathogens | nih.gov |
Exploration of Novel Ecological and Biotechnological Applications
The known biological activities of this compound and its relatives suggest significant potential for novel applications in ecology and biotechnology. In nature, many polyacetylenes function as natural pesticides, accumulating in plants in response to pathogen attacks. plantae.orgresearchgate.net This defensive role could be harnessed in agriculture, either through the direct application of the compound as a biopesticide or by genetically engineering crops to enhance their production of these protective lipids. plantae.org
Beyond agriculture, the potent antifungal and cytotoxic properties point toward significant biotechnological applications. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action. nih.govresearchgate.net Acetylenic fatty acids, with their ability to disrupt fundamental processes like lipid metabolism, represent a promising class of compounds for development. nih.gov Similarly, the cytotoxic effects of related polyacetylenes against various cancer cell lines warrant further investigation into the potential of this compound as a lead compound in oncology. nih.gov
A more unexpected application lies in the food industry. A patent has described the use of certain acetylenic fatty acids to impart a "kokumi" flavor—a sense of richness, body, and complexity—to foodstuffs, suggesting a role as novel flavor modulators. google.com
| Application Area | Specific Use | Rationale |
|---|---|---|
| Agriculture | Biopesticide/Biofungicide | Natural role in plant defense against pathogens. plantae.orgresearchgate.net |
| Medicine/Pharma | Novel Antifungal Drug | Potent activity against pathogenic fungi, including resistant strains. nih.gov |
| Medicine/Pharma | Anticancer Lead Compound | Cytotoxic activity demonstrated by related polyacetylenes. nih.gov |
| Food Technology | Flavor Modulator (Kokumi) | Ability to enhance richness and complexity of taste in foods. google.com |
Development of High-Throughput Screening Methods for this compound Research
To efficiently explore the therapeutic and biotechnological potential of this compound, the development of high-throughput screening (HTS) methods is essential. HTS allows for the rapid evaluation of large numbers of compounds or the testing of a single compound against numerous targets or conditions, accelerating the pace of discovery. nih.gov
For this compound, HTS platforms can be designed to address several key research questions. Cell-based assays are particularly well-suited for this purpose. nih.gov For example, antifungal discovery can be streamlined by using automated liquid handling systems to test the compound's effect on the growth of a panel of pathogenic fungi in microtiter plates, with viability measured using fluorescent or luminescent dyes. Similarly, to screen for anticancer activity, HTS can be used to assess cytotoxicity across a wide range of cancer cell lines. mdpi.com
More sophisticated HTS approaches, such as high-content screening (HCS), use automated microscopy and image analysis to measure multiple cellular parameters simultaneously, providing deeper mechanistic insights. dovepress.com An HCS campaign could be developed to identify morphological changes, lipid droplet accumulation, or cytoskeletal disruptions induced by the compound. Furthermore, biochemical HTS assays could be designed to screen for direct interactions between this compound and libraries of purified proteins to identify its molecular targets. nih.gov The development of such methods will be a critical step in moving this compound from basic research toward translational applications.
| HTS Technology | Research Application | Potential Readout/Measurement |
|---|---|---|
| Cell Viability Assays | Screening for antifungal or anticancer activity | Fluorescence, Luminescence, Absorbance |
| High-Content Screening (HCS) | Mechanistic studies of cytotoxicity; phenotypic screening | Automated microscopy of cellular morphology, organelle health, protein localization |
| Reporter Gene Assays | Identifying affected cellular signaling pathways | Luminescence or fluorescence from an engineered reporter gene |
| Biochemical Binding Assays | Direct target identification | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
Q & A
Q. What analytical methods are recommended for structural characterization of 9Z,12Z-Octadecadien-6-ynoic acid?
Structural characterization requires a combination of spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy can identify functional groups like acetylenic (C≡C) and dienic (C=C) bonds, with characteristic peaks at ~2200 cm⁻¹ (stretching for C≡C) and ~1650 cm⁻¹ (C=C). Gas chromatography (GC) with non-polar columns (e.g., HP-5MS) and retention indices (Kovats' RI ~2100–2134) can separate positional isomers . Molecular weight verification via mass spectrometry (MS) should align with the formula C₁₈H₃₂O₂ (276.41 g/mol) .
Q. How can researchers identify natural sources of this compound?
This acetylenic fatty acid is found in plant species such as Juglans regia (walnut) and Ribes nigrum (blackcurrant). Extraction involves lipid isolation via Soxhlet extraction using non-polar solvents (e.g., hexane), followed by GC-MS analysis. Quantification is achieved by comparing peak areas with internal standards (e.g., methyl esters) and referencing retention indices .
Q. What safety protocols should be followed when handling this compound?
While specific toxicity data for this compound is limited, general fatty acid handling guidelines apply. Use personal protective equipment (PPE), avoid inhalation/ingestion, and store in inert atmospheres. For structurally similar compounds (e.g., linoleic acid), no acute toxicity is reported, but prolonged exposure may require ventilation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural analysis?
Discrepancies in IR or GC data may arise from isomerization or impurities. Use orthogonal methods: nuclear magnetic resonance (NMR) to confirm double/triple bond positions (e.g., ¹³C NMR for acetylenic carbons at ~70–100 ppm) and high-resolution MS for molecular formula validation. Cross-validate findings with synthetic standards or literature retention indices .
Q. What experimental design considerations are critical for studying its metabolic pathways?
Focus on enzyme interactions (e.g., lipoxygenase inhibition) using isotopic labeling (¹⁴C or ²H) to track metabolic fate. In vitro assays with liver microsomes can identify oxidation products (e.g., 9-oxo derivatives), while LC-MS/MS quantifies intermediates. Control for auto-oxidation by maintaining anaerobic conditions .
Q. How does the acetylenic bond influence reactivity compared to dienoic analogs?
The 6-yne group increases electrophilicity, making it susceptible to hydrogenation and radical addition. Thermodynamic data show hydrogenation of the triple bond releases ~254.4 kJ/mol, compared to ~120 kJ/mol for dienes. This reactivity can be exploited in click chemistry or polymer synthesis .
Q. What challenges arise in differentiating positional isomers, and how can they be addressed?
Isomers with shifted triple/double bonds (e.g., 6-yne vs. 9-yne) require GC columns with high polarity (e.g., Ultra-1) to resolve subtle retention differences (~5–10 index units). Derivatization (e.g., hydroxylation followed by trimethylsilylation) enhances separation and MS detection .
Q. How can researchers quantify trace amounts in complex biological matrices?
Use solid-phase microextraction (SPME) coupled with GC-MS for high sensitivity. Optimize ionization parameters (e.g., electron impact at 70 eV) and employ selected ion monitoring (SIM) for m/z 276 (molecular ion). Validate with spike-recovery assays (≥90% recovery) .
Methodological Notes
- Data Interpretation : Apply evidence-weighted frameworks to resolve conflicting results, considering study limitations (e.g., small sample sizes, instrumental variability) .
- Thermodynamic Calculations : Use hydrogenation enthalpies (ΔrH°) to predict reaction feasibility and design energy-efficient synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
